benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a benzyl ester group. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. For benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate, the synthesis can be achieved through a multi-step process:
Formation of the benzimidazole core: This involves the reaction of 6-bromo-1H-benzimidazole with pyrrolidine-1-carboxylic acid under acidic conditions.
Esterification: The resulting product is then esterified with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom on the benzimidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can yield various substituted benzimidazole derivatives .
Scientific Research Applications
Benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
6-Bromo-1H-benzimidazole: A brominated derivative with enhanced biological activity.
Pyrrolidine-1-carboxylate: A common moiety in many bioactive compounds.
Uniqueness
Benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a benzimidazole ring, a bromine atom, and a pyrrolidine carboxylate group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C19H18BrN3O2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
benzyl 2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H18BrN3O2/c20-14-8-9-15-16(11-14)22-18(21-15)17-7-4-10-23(17)19(24)25-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,17H,4,7,10,12H2,(H,21,22) |
InChI Key |
DUAGQDNIQXJYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC4=C(N3)C=C(C=C4)Br |
Origin of Product |
United States |
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